molecular formula C13H19N3O B1492015 6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine CAS No. 2098067-49-1

6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine

Cat. No. B1492015
CAS RN: 2098067-49-1
M. Wt: 233.31 g/mol
InChI Key: LFRZFDATFLCHLQ-UHFFFAOYSA-N
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Description

6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine, also known as 6-EAP, is a synthetic compound that has been studied for its potential applications in scientific research. It is an azabicycloheptan derivative of pyridin-3-amine, which is a heterocyclic amine found in a variety of natural products. 6-EAP is a white, crystalline solid that is soluble in water, ethanol, and other polar solvents. It has been studied for its potential as a versatile building block for the synthesis of a variety of compounds with biological activity.

Scientific Research Applications

Chemical Synthesis and Ligand Development

One of the primary applications of 6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine is in the field of chemical synthesis and ligand development, where its structural complexity and functionality offer unique binding properties. For example, the synthesis of azabicyclo derivatives, like azabicyclo[2.2.1]heptane and -[3.3.1]nonane scaffolds, has been highlighted for their potential in creating α7 nicotinic ligands. These compounds exhibit nanomolar potency with significant selectivity over other nicotinic subtypes, suggesting their utility in developing targeted therapies (Slowinski et al., 2011).

Catalysis and Material Science

Azabicyclo derivatives have also been utilized in catalysis and material science, illustrating the versatility of these compounds beyond biological applications. For instance, the development of crowned polyacetylene materials through cyclopolymerization demonstrates how azabicyclo[3.1.1]heptane derivatives can be incorporated into polymers for cation-binding applications. These materials exhibit selective binding abilities for various metal ions, including transition metals and alkaline earth metals, showcasing their potential in chemical separations and sensor technologies (Kakuchi et al., 1997).

Pharmaceutical Research

In pharmaceutical research, the structural motifs of 6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine are key for the synthesis of biologically active compounds. The azabicyclo scaffolds serve as frameworks for developing new pharmacological agents. For example, azabicyclo[3.1.0]hexane-1-ols have been identified as versatile intermediates for asymmetric synthesis of compounds with potential pharmacological activities. Through selective rearrangement and ring cleavage, these intermediates can lead to various active pharmaceutical ingredients, highlighting the compound's significance in drug discovery (Jida et al., 2007).

properties

IUPAC Name

6-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-2-17-13-9-5-10(13)8-16(7-9)12-4-3-11(14)6-15-12/h3-4,6,9-10,13H,2,5,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRZFDATFLCHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)C3=NC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine
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6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine
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6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine
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6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine
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6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine
Reactant of Route 6
6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine

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